6-Bromo-4-chlorobenzo[b]thiophene
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Overview
Description
6-Bromo-4-chlorobenzo[b]thiophene is a heterocyclic compound that belongs to the class of benzo[b]thiophenes. These compounds are characterized by a fused benzene and thiophene ring system, where the thiophene ring contains a sulfur atom. The presence of bromine and chlorine substituents on the benzene ring makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chlorobenzo[b]thiophene can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzothiophene with bromine in the presence of a catalyst. The reaction typically takes place under controlled temperature and pressure conditions to ensure the selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-chlorobenzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[b]thiophenes, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Bromo-4-chlorobenzo[b]thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chlorobenzo[b]thiophene varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
- 4-Bromobenzo[b]thiophene
- 6-Chlorobenzo[b]thiophene
- 2-Bromo-4-chlorobenzo[b]thiophene
Comparison: 6-Bromo-4-chlorobenzo[b]thiophene is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and properties. Compared to similar compounds, it may exhibit different chemical behavior and biological activities, making it a valuable compound for specific research and industrial applications .
Properties
Molecular Formula |
C8H4BrClS |
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Molecular Weight |
247.54 g/mol |
IUPAC Name |
6-bromo-4-chloro-1-benzothiophene |
InChI |
InChI=1S/C8H4BrClS/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4H |
InChI Key |
MACCBQRXZUKMQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1C(=CC(=C2)Br)Cl |
Origin of Product |
United States |
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